Home > Products > Screening Compounds P116689 > 3-Iodo-5-(1-methyl-1H-pyrazol-4-YL)-1H-pyrrolo[2,3-B]pyridine
3-Iodo-5-(1-methyl-1H-pyrazol-4-YL)-1H-pyrrolo[2,3-B]pyridine - 1093676-98-2

3-Iodo-5-(1-methyl-1H-pyrazol-4-YL)-1H-pyrrolo[2,3-B]pyridine

Catalog Number: EVT-3217825
CAS Number: 1093676-98-2
Molecular Formula: C11H9IN4
Molecular Weight: 324.12 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

PF-06459988

  • Compound Description: PF-06459988 is a third-generation irreversible inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It exhibits high potency and specificity for T790M-containing double mutant EGFRs, which are commonly associated with resistance to first-generation EGFR tyrosine kinase inhibitors . PF-06459988 demonstrates minimal activity against wild-type EGFR, making it a promising therapeutic agent for NSCLC patients with T790M-positive tumors.

2,4-Diamino-5-(5-hydroxy-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile

  • Compound Description: This compound represents a novel chromeno[2,3-b]pyridine derivative synthesized via a multicomponent reaction . This molecule exhibits interesting structural features and its ADME (absorption, distribution, metabolism, and excretion) properties have been assessed.

3-[2-(5-Fluoro-1-methyl-1H-indol-3-yl)-1,3-thiazol-4-yl]-1H-pyrrolo[2,3-b]pyridine (1f)

  • Compound Description: This compound is a nortopsentin analog and a cyclin-dependent kinase 1 (CDK1) inhibitor. It exhibits antitumor activity in experimental models of diffuse malignant peritoneal mesothelioma (DMPM) . It reduces DMPM cell proliferation and induces caspase-dependent apoptosis.

3-[2-(1H-Indol-3-yl)-1,3-thiazol-4-yl]-1-methyl-1H-pyrrolo[2,3-b]pyridine (3f)

  • Compound Description: Another nortopsentin analog and CDK1 inhibitor, 3f demonstrates antitumor activity against DMPM . Similar to 1f, it exhibits cytotoxic effects and enhances apoptosis in DMPM cells.

3-[2-(5-Fluoro-1-methyl-1H-indol-3-yl)-1,3-thiazol-4-yl]-1-methyl-1H-pyrrolo[2,3-b]pyridine (1l)

  • Compound Description: 1l, a nortopsentin analog and CDK1 inhibitor, demonstrates potent antitumor activity against DMPM in both in vitro and in vivo models . It effectively inhibits tumor growth and induces apoptosis.

4-(((cis-1-(4-chlorobenzyl)-2-methylpiperidin-4-yl)amino)-N-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamide (31g)

  • Compound Description: 31g is a potent and selective JAK1 inhibitor designed from an N-alkyl-substituted 1-H-pyrrolo[2,3-b]pyridine carboxamide scaffold . It displays selectivity for JAK1 over other JAK isoforms (JAK2, JAK3, TYK2) and shows potential for treating hepatic fibrosis by reducing the proliferation and fibrogenic gene expression of hepatic stellate cells.

3-[[4-(4-[18F]Fluorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine

  • Compound Description: This compound is a potential dopamine D4 receptor imaging agent synthesized via electrophilic fluorination . Ex vivo studies in rats indicated homogenous distribution of radioactivity within the brain.

3-{[4-(4-[18F]Fluorobenzyl)]piperazin-1-yl}methyl-1H-pyrrolo[2,3-b]-pyridine

  • Compound Description: This compound, an analog of the high-affinity dopamine D4 receptor ligand L-750,667, is prepared as a potential PET tracer for dopamine D4 receptors [, ]. The compound was synthesized by reacting 3-(piperazin-1-yl)-methyl-1H-pyrrolo[2,3-b]pyridine with 4-[18F]fluorobenzaldehyde.

(6-(1-(5-Fluoropyridin-2-yl)ethoxy)-1-(5-methyl-1H-pyrazol-3-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl)((2S)-2-methylmorpholin-4-yl)methanone (13)

  • Compound Description: Compound 13 is a potent, selective, and brain-penetrant anaplastic lymphoma kinase (ALK) inhibitor . It demonstrated significant reduction in phosphorylated ALK levels in the hippocampus and prefrontal cortex of mice brains after intraperitoneal administration.

4-(3-(Piperidin-4-yl)-1H-pyrazol-5-yl)-1H-pyrrolo[2,3-b]pyridine (D25)

  • Compound Description: D25 is a potent and selective mitogen-activated protein kinase-interacting protein kinase (MNK) inhibitor, exhibiting strong inhibitory activity against both MNK1 and MNK2 . This compound shows promise in treating sepsis-associated acute spleen injury by reducing the expression of pro-inflammatory cytokines and reactive oxygen species production, ultimately ameliorating organ damage caused by inflammation.

4-(((2S,4S)-1-(4-Trifluoromethyl)-2-methylpiperidin-4-yl)amino)-N-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamide (36b)

  • Compound Description: 36b is a highly potent and selective JAK1 inhibitor, exhibiting an IC50 value of 0.044 nM for JAK1 and significant selectivity over JAK2, JAK3, and TYK2 . It effectively inhibits JAK1-STAT phosphorylation in human cells and demonstrates good oral bioavailability. In a mouse model of bleomycin-induced fibrosis, 36b reduced STAT3 phosphorylation, improved body weight, and reduced collagen deposition with minimal side effects, making it a promising candidate for treating pulmonary fibrosis.

2-(1-(2-Chloro-6-fluorobenzyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)-5-cyclopropylpyrimidin-4-amine (w2)

  • Compound Description: w2 is a potent and selective human dihydroorotate dehydrogenase (hDHODH) inhibitor identified through the optimization of the 1H-pyrazolo[3,4-b]pyridine scaffold . It demonstrates promising activity against hDHODH (IC50 = 173.4 nM) and exhibits good pharmacokinetic properties. In a mouse model of dextran sulfate sodium-induced ulcerative colitis, w2 effectively alleviated disease severity, surpassing the therapeutic effects of the hDHODH inhibitor vidofludimus and the JAK inhibitor tofacitinib.

Properties

CAS Number

1093676-98-2

Product Name

3-Iodo-5-(1-methyl-1H-pyrazol-4-YL)-1H-pyrrolo[2,3-B]pyridine

IUPAC Name

3-iodo-5-(1-methylpyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine

Molecular Formula

C11H9IN4

Molecular Weight

324.12 g/mol

InChI

InChI=1S/C11H9IN4/c1-16-6-8(4-15-16)7-2-9-10(12)5-14-11(9)13-3-7/h2-6H,1H3,(H,13,14)

InChI Key

OETAQZDASZNCPF-UHFFFAOYSA-N

SMILES

CN1C=C(C=N1)C2=CC3=C(NC=C3I)N=C2

Canonical SMILES

CN1C=C(C=N1)C2=CC3=C(NC=C3I)N=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.